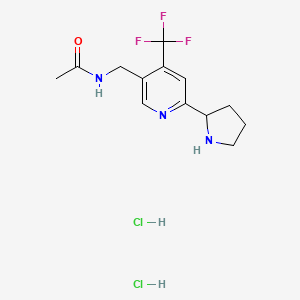

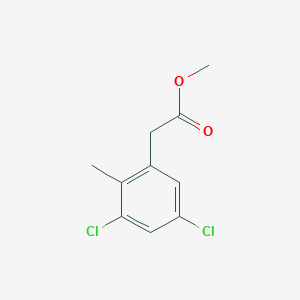

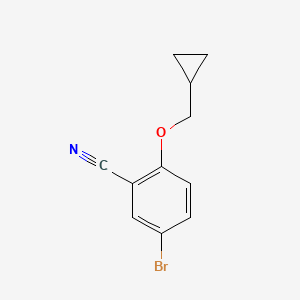

(6-Methyl-pyridin-2-yl)-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride

Vue d'ensemble

Description

Pyridines and pyrrolidines are important structural motifs found in numerous bioactive molecules . They are simple six-membered heterocyclic scaffolds found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .

Synthesis Analysis

Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Chemical Reactions Analysis

The chemical reactions involving pyridines and pyrrolidines can be quite diverse, depending on the functional groups present . For example, pyridyl sulfones and pyridyl phosphonates are valuable in the field of medicinal chemistry .

Applications De Recherche Scientifique

Metal Complex Formation and Coordination Chemistry

Optically Active Triamines Synthesis : A study by Bernauer, Chuard, and Stoeckli-Evans (1993) explored the synthesis of optically active triamines derived from 2,6-bis(aminomethyl)pyridine, demonstrating their ability to coordinate with CuII in solution and solid state, indicative of potential applications in coordination chemistry (Bernauer, Chuard, & Stoeckli-Evans, 1993).

Copper(II) Complexes and Reactivity with H2O2 : Kunishita et al. (2008) investigated the structure and reactivity of copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine derivatives, providing insights into the effects of aromatic substituents on the coordination chemistry of these ligands, relevant to the understanding of complex formation involving pyridine derivatives (Kunishita et al., 2008).

Organic Synthesis and Chemical Transformations

One-Pot Synthesis of Substituted Pyrrolopyridines : Melekhina et al. (2019) reported a practical method for synthesizing substituted pyrrolo[3,4-b]pyridin-5-ones, indicating potential applications in organic synthesis and the development of pyrrolidine-pyridine compounds (Melekhina et al., 2019).

Synthesis of Fluorescent Zn(II) Sensors : Nolan et al. (2006) described the synthesis of Zinpyr family dyes, featuring a pyridyl-amine-pyrrole group, highlighting their potential use as fluorescent sensors for Zn(II), which could be relevant for bioimaging and analytical applications (Nolan et al., 2006).

Spectroscopy and Structural Analysis

Structural Characterization of Iminopyridines : Noor, Schwarz, and Kempe (2015) conducted a study involving chromium complexes with aminopyridine ligands, providing valuable data on the electronic structure of these complexes, useful for understanding the spectroscopic properties of related compounds (Noor, Schwarz, & Kempe, 2015).

NMR and X-ray Diffraction Analysis : Nycz et al. (2016) identified and characterized novel cathinone hydrochloride salts using techniques like NMR and X-ray diffraction, providing a framework for studying the structure and properties of similar pyridine and pyrrolidine derivatives (Nycz et al., 2016).

Biological Applications

- Melanin-Concentrating Hormone Receptor-1 Antagonists : Huang et al. (2005) discovered derivatives of pyrrolidin-3-yl-amine and pyridin-3-yl-amine as potent MCH-R1 antagonists, indicating potential therapeutic applications in treating conditions influenced by this receptor (Huang et al., 2005).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-methyl-N-(6-pyrrolidin-2-ylpyridin-2-yl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4.ClH/c1-11-5-2-8-14(17-11)19-15-9-3-6-13(18-15)12-7-4-10-16-12;/h2-3,5-6,8-9,12,16H,4,7,10H2,1H3,(H,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEIXHMPFURCKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=CC=CC(=N2)C3CCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Methyl-pyridin-2-yl)-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

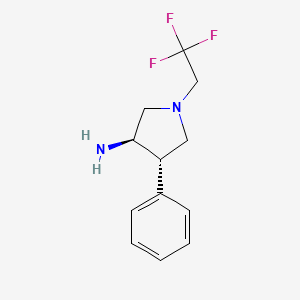

![3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine](/img/structure/B1402362.png)

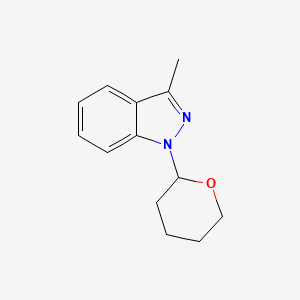

![Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1402372.png)

![3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1402379.png)